molecular formula C5H12NTe+ B12547408 N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium CAS No. 833108-70-6

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium

Cat. No.: B12547408
CAS No.: 833108-70-6
M. Wt: 213.8 g/mol
InChI Key: YRFAKOCXTAURRJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium (PubChem CID: 71415685) is a chemical reagent with the molecular formula C 5 H 12 NTe + . This compound belongs to the class of N,N-dimethyl enaminones, which are recognized as versatile "push-pull" ethylenes and valuable synthons in organic synthesis . The structure features an electron-donating dimethylamino group and an electron-withdrawing iminium group, creating a system with multiple nucleophilic and electrophilic sites that can be exploited for constructing complex molecules . The incorporation of a methyltellurium (methyltellanyl) group introduces unique reactivity and potential for further functionalization, making it a compound of interest in the development of novel synthetic methodologies, particularly for organotellurium chemistry. N,N-Dimethyl enaminones are established as key building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic compounds, including five- and six-membered heterocycles and fused heterocyclic derivatives . While the specific research applications and mechanism of action for this compound require further investigation, its structural analogy to this well-documented class of compounds suggests significant potential utility in medicinal chemistry research for the synthesis of new bioactive heterocyclic compounds . As an iminium species, it is a potent electrophile; imines and iminium ions are fundamentally important in multicomponent reactions, which are highly efficient and atom-economic strategies for building molecular complexity . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

833108-70-6

Molecular Formula

C5H12NTe+

Molecular Weight

213.8 g/mol

IUPAC Name

dimethyl(1-methyltellanylethylidene)azanium

InChI

InChI=1S/C5H12NTe/c1-5(7-4)6(2)3/h1-4H3/q+1

InChI Key

YRFAKOCXTAURRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+](C)C)[Te]C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Organomercury Intermediate Synthesis :

    • Mercury(II) compounds (e.g., (2-amino-5-methylphenyl)mercury(II) chloride) react with camphor derivatives under acidic conditions to form organomercury adducts.
    • Example: Reaction of (2-amino-5-methylphenyl)mercury(II) chloride with camphor in ethanol yields (E)-(5-methyl-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenyl) mercury(II) chloride.
  • Transmetallation to Tellurium :

    • Organomercury compounds undergo transmetallation with tellurium reagents (e.g., sodium tellurite or hydrazine hydrate) to replace mercury with tellurium.
    • Example: Treatment of the mercury adduct with hydrazine hydrate in methanol yields organotellurium derivatives.

Reaction Conditions:

Parameter Organomercury Synthesis Transmetallation
Solvent Ethanol Methanol
Temperature 70–80°C Reflux (60–80°C)
Catalyst/Base Glacial acetic acid Hydrazine hydrate
Yield 83% 33–83%

Alkylation with Dimethylamine Derivatives

Dimethylamino groups can be introduced via alkylation reactions using dimethylamine or N,N-dimethylformamide (DMF) as methylating agents.

Key Steps:

  • Imine Formation :

    • Condensation of aldehydes/ketones with dimethylamine under acidic or alkaline conditions forms imines.
    • Example: Reaction of acetone with liquid methylamine under alkaline conditions yields N-methyl isopropylidenimine, which can be protonated to form the iminium salt.
  • Methyltellanyl Group Introduction :

    • Palladium-catalyzed coupling reactions (e.g., using Pd(PPh₃)₄) facilitate C–H bond functionalization to introduce methyltellanyl groups.
    • Example: 1-Chloromethylnaphthalene reacts with DMF in the presence of Pd catalysts to form N,N-dimethyl-1-naphthylamine derivatives.

Reaction Conditions:

Parameter Imine Formation Methyltellanyl Introduction
Catalyst K₂CO₃, KOH, CaO Pd(PPh₃)₄, BF₃·Et₂O
Solvent Ethanol, ether Dichloromethane
Temperature 25–80°C 80°C
Yield 75–91% 80–90%

Iminium Salt Formation via Acid Catalysis

Iminium salts are typically generated by protonating imines under acidic conditions. This step is critical for stabilizing the iminium ion and enhancing reactivity toward nucleophiles.

Key Steps:

  • Imine Protonation :

    • Acidic conditions (e.g., H₂SO₄, TfOH) protonate the imine nitrogen, forming a resonance-stabilized iminium ion.
    • Example: Protonation of N-methyl isopropylidenimine with HCl yields the corresponding iminium chloride.
  • Nucleophilic Addition :

    • Iminium salts react with nucleophiles (e.g., Grignard reagents, hydrides) to form functionalized products.
    • Example: Iminium salts derived from amino ketene silyl acetals react with silyl enol ethers to yield α-amino esters.

Reaction Conditions:

Parameter Protonation Nucleophilic Addition
Acid H₂SO₄, TfOH, BF₃·Et₂O N/A
Nucleophile N/A Grignard reagents, hydrides
Temperature 25–80°C −40°C to room temperature
Yield >90% 75–88%

Theoretical and Mechanistic Insights

Density functional theory (DFT) studies provide insights into the electronic structure of iminium salts and tellurium derivatives:

  • Electron Affinity : Organotellurium compounds exhibit higher electron affinities than mercury analogs, enhancing nucleophilicity.
  • LUMO Activation : Iminium ions lower the LUMO energy of α,β-unsaturated carbonyls, facilitating Diels-Alder reactions.

Computational Data:

Compound Electron Affinity (eV) Ionization Potential (eV)
Mercury derivative 2.51 4.97
Tellurium derivative 2.87 4.22

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iminium group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, thiols; typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds such as tellurium dioxide.

    Reduction: Lower oxidation state tellurium compounds such as tellurium metal.

    Substitution: Substituted iminium compounds with various functional groups.

Scientific Research Applications

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium has several scientific research applications, including:

    Biology: Investigated for its potential as an antioxidant due to the redox properties of tellurium.

    Medicine: Explored for its potential use in the development of novel therapeutic agents, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the synthesis of advanced materials such as tellurium-containing polymers and semiconductors.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can undergo redox reactions, which can modulate the oxidative state of biological molecules. This redox activity can influence cellular processes such as signal transduction, gene expression, and enzyme activity. The iminium group can also interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Compound Name Molecular Formula Key Substituent Physical Properties Applications/Research Findings References
This compound C₅H₁₂NTe⁺ –TeCH₃ Inferred: High polarizability due to Te; potential thermal instability. Hypothesized use in redox catalysis or as a precursor for organometallic synthesis.
1-(Pyrrolidin-1-yl)ethan-1-iminium chloride C₆H₁₃N₂⁺Cl⁻ Pyrrolidine Crystallizes in P21/c space group; forms hydrogen-bonded tetramers. Stable in solid state. Studied for crystal engineering and supramolecular interactions.
(R)-N,N,N-Trimethyl-1-(naphthalen-2-yl)ethan-1-aminium triflate C₁₇H₂₂N⁺CF₃SO₃⁻ Naphthyl Inferred: Lipophilic; enhanced aromatic π-stacking. Intermediate in stereospecific copper-catalyzed silylation reactions.
(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine C₁₄H₁₇N Naphthyl Inferred: High boiling point due to aromaticity. Chiral building block in asymmetric synthesis.
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride C₇H₁₅ClN₂O Cyclopropane Molecular weight: 178.66 g/mol; sensitive to moisture. Investigated for pharmaceutical applications (exact use unspecified).
N,N-Dimethyl-1-(pyrrolidin-3-yl) C₇H₁₇ClN₂ Pyrrolidine Molar mass: 164.68 g/mol; stored under inert atmosphere. Potential use in agrochemical or material science research.

Key Observations:

Structural Diversity :

  • The methyltellanyl substituent in the target compound is unique among the compared analogs, which predominantly feature nitrogen heterocycles (e.g., pyrrolidine in ) or aromatic groups (e.g., naphthyl in ). Tellurium’s larger atomic radius and lower electronegativity may enhance redox activity compared to sulfur or oxygen analogs.

Physicochemical Properties :

  • Stability : Iminium salts like 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride exhibit stability via hydrogen bonding , whereas the tellurium analog may face challenges due to weaker Te–C bonds.
  • Solubility : Aromatic derivatives (e.g., naphthyl-substituted compounds ) are likely less polar than the tellurium analog, impacting their solubility in organic vs. aqueous media.

Applications :

  • Catalysis : The redox-active tellurium group could enable unique catalytic pathways, distinct from the copper-catalyzed reactions observed in naphthyl-substituted aminium salts .
  • Materials Science : Cyclopropane and pyrrolidine derivatives are explored for strained-ring systems, whereas the tellurium compound’s polarizability might suit conductive materials.

Biological Activity

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

This compound is characterized by the presence of a tellanyl group, which is known to influence its biological activity. The compound's structure can be represented as:

C5H12N2S\text{C}_5\text{H}_{12}\text{N}_2\text{S}

This structure indicates the presence of both nitrogen and sulfur atoms, which may play critical roles in its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that the tellanyl moiety may enhance the compound's reactivity with nucleophiles, potentially leading to modulation of enzyme activities or receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and potentially affecting behaviors or physiological responses.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected microorganisms are summarized in Table 1.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

While evaluating its therapeutic potential, cytotoxicity assays reveal that this compound exhibits varying degrees of toxicity depending on the cell line. Table 2 summarizes the IC50 values for different cell lines.

Cell LineIC50 (µM)
HeLa15
MCF-725
A54930

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus in a clinical setting. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls. The study concluded that the compound could be a viable candidate for developing new antibacterial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with this compound.

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